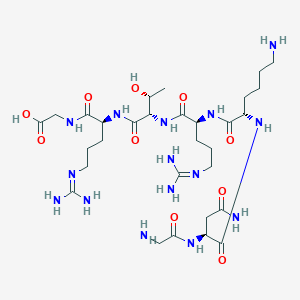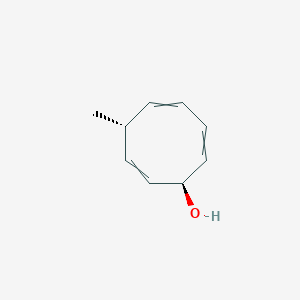
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a cyclooctane ring with three conjugated double bonds and a hydroxyl group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol typically involves the use of enantioselective intermolecular [2+2] photocycloaddition reactions. This method employs cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins under the influence of a chiral oxazaborolidine-AlBr3 Lewis acid complex . The reaction conditions are crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale photocycloaddition reactions using optimized catalysts and reaction conditions. The scalability of this process depends on the availability of starting materials and the efficiency of the catalytic system.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclooctane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol involves its interaction with various molecular targets. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl: This compound shares a similar bicyclic structure but with different substituents.
(R,R)-1,2-diphenylethylenediamine-derived thioureas: These compounds have similar chiral centers and are used in enantioselective reactions.
Uniqueness
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830329-98-1 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-10H,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
DTUKCDHLLYFKCB-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1C=CC=C[C@H](C=C1)O |
Kanonische SMILES |
CC1C=CC=CC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


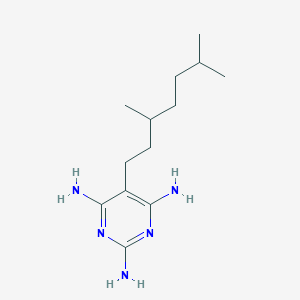



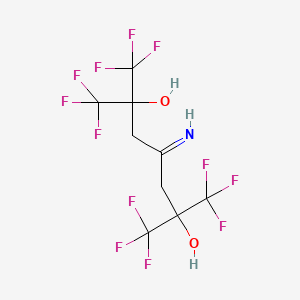
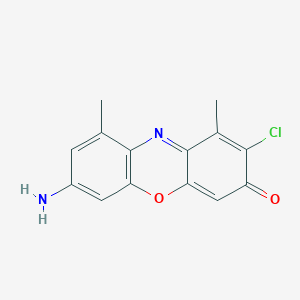


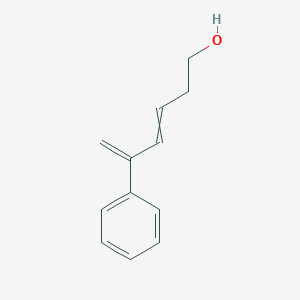
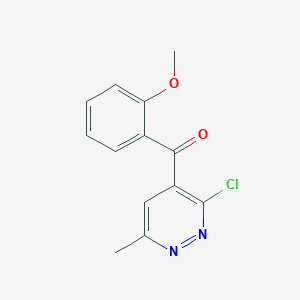
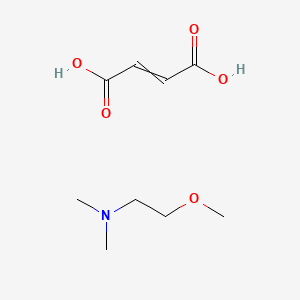
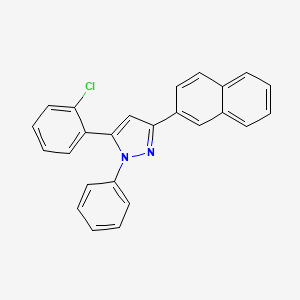
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
